N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766447
InChI: InChI=1S/C12H19N5/c1-5-17-8-11(10(3)14-17)7-13-12-6-9(2)16(4)15-12/h6,8H,5,7H2,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15766447

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C12H19N5/c1-5-17-8-11(10(3)14-17)7-13-12-6-9(2)16(4)15-12/h6,8H,5,7H2,1-4H3,(H,13,15)
Standard InChI Key BFFLIZMETDVIDZ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)CNC2=NN(C(=C2)C)C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of two pyrazole rings:

  • First pyrazole ring: Substituted with an ethyl group at position 1, a methyl group at position 3, and a methylene-amine group at position 4.

  • Second pyrazole ring: Features methyl groups at positions 1 and 5, with an amine group at position 3 .

The IUPAC name, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, reflects this substitution pattern. The SMILES notation CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C and InChIKey PITHMBDPOHUYMN-UHFFFAOYSA-N provide precise structural identifiers .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC12H19N5\text{C}_{12}\text{H}_{19}\text{N}_{5}
Molecular Weight233.31 g/mol
LogP (Partition Coefficient)2.73
Polar Surface Area30 Ų

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclocondensation and alkylation steps:

  • Cyclocondensation: Reacting 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions to form the pyrazole core.

  • Alkylation: Introducing substituents (e.g., ethyl, methyl groups) via nucleophilic substitution or reductive amination .

For example, one route begins with 3,5-dimethyl-1H-pyrazol-4-ylmethanamine, which undergoes ethylation using ethyl iodide, followed by coupling with a second pyrazole precursor.

Industrial Methods

Industrial-scale production employs continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce waste. Catalysts such as palladium or nickel are often used to optimize reaction kinetics.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions. Key reactivity includes:

  • Oxidation: Forms N-oxide derivatives with hydrogen peroxide.

  • Reduction: Sodium borohydride reduces imine bonds to secondary amines.

  • Substitution: Halogenation at position 4 of the pyrazole ring occurs in the presence of electrophiles.

Table 2: Thermodynamic Properties

PropertyValueMethod
Melting Point180–185°C (decomposes)Estimated
SolubilitySoluble in DMSO, ethanol
pKa8.2 (amine group)Predicted

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s amine and pyrazole groups enable interactions with enzymatic active sites. For example, it inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases, making it a candidate for anti-inflammatory therapies .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a building block for:

  • Small-molecule inhibitors: Targeting oncogenic kinases .

  • Antimicrobial agents: Pyrazole derivatives show efficacy against Gram-positive bacteria .

Agrochemistry

Functionalized pyrazoles are used in pesticides due to their insecticidal and fungicidal properties .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparison

Compound NameKey DifferencesBioactivity
3-MethylpyrazoleSimpler structure; no amineSynthetic intermediate
4-AminoantipyrinePhenolic substituentAnalgesic
N-Isopropyl variantIsopropyl vs. ethyl groupEnhanced logP (3.1)

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